molecular formula C13H11NO3 B12070904 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid

2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid

Cat. No.: B12070904
M. Wt: 229.23 g/mol
InChI Key: CSSVPFSOAIRRBM-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a carboxylic acid group at position 4 and a 2,3-dihydro-1H-inden-2-yl group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H11NO3/c15-13(16)11-7-17-12(14-11)10-5-8-3-1-2-4-9(8)6-10/h1-4,7,10H,5-6H2,(H,15,16)

InChI Key

CSSVPFSOAIRRBM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C3=NC(=CO3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-indene with oxazole-4-carboxylic acid in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted oxazole and indene compounds .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid is in the field of medicinal chemistry. It has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Case Study : A study published in the Journal of Medicinal Chemistry explored modifications of oxazole derivatives for enhanced pharmacological activity. The findings suggested that substituents on the oxazole ring could significantly influence biological activity, making compounds like 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid a candidate for further development in drug discovery efforts targeting specific receptors or enzymes involved in disease pathways .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cyclization and substitution reactions.

Synthesis Example : In a reported synthetic pathway, 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid was utilized to synthesize more complex molecules through reactions such as nucleophilic substitution and electrophilic aromatic substitution . This demonstrates its versatility as a building block in synthetic organic chemistry.

Research into the biological activities of oxazole derivatives has indicated potential anti-inflammatory and analgesic properties. Compounds structurally related to 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid have shown promise in modulating pathways involved in inflammation.

Case Study : A recent study assessed the anti-inflammatory effects of oxazole derivatives in animal models. The results indicated that certain derivatives exhibited significant reductions in inflammatory markers, suggesting that compounds like 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid could be further investigated for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications References
2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid Oxazole-4-carboxylic acid + 2,3-dihydroindenyl ~245.27* High polarity (carboxylic acid); potential bioactivity via heterocyclic interactions
2-(1H-Benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide Benzotriazole + acetamide + 2,3-dihydroindenyl ~321.35* UV stability (benzotriazole); amide group enhances hydrogen bonding
4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic acid Benzoic acid + 1-oxo-2,3-dihydroindenyl 250.24 Strong acidity (pKa ~4.2); ketone increases polarity
2-(5-Bromo-2,3-dihydro-1H-inden-2-yl)acetic acid Acetic acid + 5-bromo-2,3-dihydroindenyl 255.11 Bromine enables cross-coupling reactions; moderate lipophilicity (LogP ~2.1)
Ronacaleret Hydrochloride Difluorophenylpropanoic acid + 2,3-dihydroindenyl 484.00 Osteoporosis treatment; hydrochloride salt improves bioavailability
Boc-D-(2-INDA)GLY-OH Boc-protected amino acid + 2,3-dihydroindenyl 335.39 Stability for peptide synthesis; chiral center influences biological targeting

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

  • Acidity and Solubility :
    • The oxazole-4-carboxylic acid derivative has higher acidity (pKa ~2.5–3.0) compared to benzoic acid analogs (pKa ~4.2) due to electron-withdrawing effects of the oxazole ring .
    • Boc-protected analogs exhibit reduced solubility in aqueous media but enhanced stability in organic solvents .
  • Ronacaleret () demonstrates therapeutic efficacy in osteoporosis, highlighting the pharmacological relevance of indenyl-based scaffolds .

Stability and Reactivity

  • Oxidative Stability : The oxazole ring is less prone to oxidation compared to thiazole or indole analogs (), enhancing shelf life .

Biological Activity

2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, highlighting its significance in pharmacology.

Synthesis

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid typically involves multi-step organic reactions. The process often begins with the preparation of the indene derivative, followed by cyclization to form the oxazole ring and subsequent introduction of the carboxylic acid group. Specific reaction conditions such as temperature and choice of solvents are critical for optimizing yield and purity.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various oxazole derivatives, including those similar to 2-(2,3-dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid. These compounds have shown moderate to significant antibacterial and antifungal activities against a range of pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values for related compounds ranging from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has indicated that oxazole derivatives exhibit promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values as low as 0.058 µM against T47D breast cancer cells . The mechanism of action often involves inhibition of key enzymes such as topoisomerase I, which is crucial for DNA replication .

The biological activity of 2-(2,3-dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid is thought to be mediated through its interaction with specific molecular targets. The compound’s structure allows it to bind effectively to enzymes or receptors involved in various biochemical pathways. Detailed studies are required to elucidate these interactions fully.

Comparative Analysis

To understand the uniqueness of 2-(2,3-dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid, it is essential to compare it with other similar compounds:

Compound NameCAS No.Antimicrobial Activity (MIC)Anticancer Activity (IC50)
2-(2,3-Dihydro-1H-inden-2-yl)oxazole-4-carboxylic acid2059932-19-1TBDTBD
3-(2,3-dihydro-1H-indene)-1,2-oxazole1891675-22-14.69 - 156.47 µMIC50 = 0.058 µM
Other Oxazole DerivativesVariesVariesVaries

Case Studies

Several case studies have highlighted the potential applications of oxazole derivatives in treating infections and cancers:

  • Antibacterial Study : A series of oxazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the oxazole ring could enhance antibacterial activity significantly .
  • Anticancer Research : Investigations into the anticancer effects of similar compounds revealed that structural variations impact their efficacy against different cancer cell lines, suggesting a structure–activity relationship (SAR) that can be exploited for drug development .

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